molecular formula C16H30O6 B12070939 2-(4-Cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(4-Cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12070939
M. Wt: 318.41 g/mol
InChI Key: PZPARHKVNAJBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYGLU-4 involves the glycosylation of cyclohexylbutanol with glucose derivatives under specific reaction conditions. The process typically requires the use of catalysts and controlled temperatures to ensure high yield and purity . The reaction conditions often include:

    Catalysts: Acidic or enzymatic catalysts

    Temperature: Moderate temperatures (around 60-80°C)

    Solvents: Polar solvents such as methanol or water

Industrial Production Methods

Industrial production of CYGLU-4 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality . The key steps include:

    Raw Material Preparation: Purification of cyclohexylbutanol and glucose derivatives.

    Reaction: Glycosylation under controlled conditions.

    Purification: High-performance liquid chromatography (HPLC) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

CYGLU-4 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include cyclohexylbutanol derivatives, glucoside esters, and various substituted glucosides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYGLU-4 is unique due to its high purity, effectiveness in solubilizing membrane proteins, and versatility in various applications. Its ability to enhance the flow and workability of concrete while reducing water content sets it apart from other superplasticizers .

Properties

IUPAC Name

2-(4-cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6/c17-10-12-13(18)14(19)15(20)16(22-12)21-9-5-4-8-11-6-2-1-3-7-11/h11-20H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPARHKVNAJBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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